Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate
Overview
Description
Synthesis Analysis
MADB is synthesized through a reaction between 3-Amino-2,6-dibromo-4-chlorobenzoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction can be carried out under reflux conditions or at elevated temperatures. The product is then purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of MADB is represented by the InChI code1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3
. The compound has a molecular weight of 343.4 g/mol . Physical And Chemical Properties Analysis
MADB is a white to light brown powder or crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. It has a melting point of 224-229°C and a boiling point of 428.4°C at 760 mmHg. The compound has a density of 1.57 g/cm3 and a refractive index of 1.656.Scientific Research Applications
Optoelectronics Device Applications
- 2-Amino 4-methylpyridinium 3-chlorobenzoate , similar to Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate, was synthesized and used in optoelectronics device applications. The study focused on its properties such as optical transmittance, thermal and mechanical stability, and photoresponse characteristics, relevant for optoelectronic devices (Babu et al., 2017).
Anti-Inflammatory Activity
- Newly synthesized compounds including 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one, derived from Methyl 2-amino-4-Chlorobenzoate, showed significant anti-inflammatory activity. These compounds were confirmed through various spectroscopic methods and compared against standard anti-inflammatory drugs (Osarodion, 2020).
Antibacterial Activities
- Novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4(3H)-One were synthesized and tested for their antibacterial properties. The study explored their effectiveness against various microorganisms, highlighting their potential in antimicrobial applications (Osarodion, 2020).
Supramolecular Association in Organic Acid–Base Salts
- Research on organic salts like 2-amino-4-methylpyridinium with chlorobenzoate variants has been conducted. These studies are significant for understanding hydrogen bonding and noncovalent interactions in supramolecular chemistry, which can influence material design and drug development (Khalib et al., 2014).
Thermodynamic Modelling
- The solubility and thermodynamic properties of compounds like 2-amino-4-chlorobenzoic acid were studied in various organic solvents. Such research is critical for optimizing purification processes in chemical manufacturing and pharmaceuticals (Li et al., 2017).
Safety And Hazards
The safety data sheet for MADB advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental exposure, it provides specific first aid measures .
properties
IUPAC Name |
methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCQMMPDRWOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675208 | |
Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate | |
CAS RN |
1187386-29-3 | |
Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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